molecular formula C20H40O3 B100415 Methyl 3-methoxyoctadecanoate CAS No. 19013-36-6

Methyl 3-methoxyoctadecanoate

Cat. No.: B100415
CAS No.: 19013-36-6
M. Wt: 328.5 g/mol
InChI Key: WOAHZSYEFOOHQB-UHFFFAOYSA-N
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Description

Methyl 3-methoxyoctadecanoate is a branched fatty acid methyl ester (FAME) characterized by an 18-carbon chain (octadecanoate) with a methoxy (-OCH₃) substituent at the third carbon position. This structural feature distinguishes it from linear or hydroxyl-substituted methyl esters. The methoxy group likely reduces polarity compared to hydroxylated analogs, influencing solubility, thermal stability, and reactivity.

Properties

CAS No.

19013-36-6

Molecular Formula

C20H40O3

Molecular Weight

328.5 g/mol

IUPAC Name

methyl 3-methoxyoctadecanoate

InChI

InChI=1S/C20H40O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22-2)18-20(21)23-3/h19H,4-18H2,1-3H3

InChI Key

WOAHZSYEFOOHQB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(CC(=O)OC)OC

Canonical SMILES

CCCCCCCCCCCCCCCC(CC(=O)OC)OC

Synonyms

3-Methoxyoctadecanoic acid methyl ester

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 3-methoxyoctadecanoate with structurally related methyl esters, including hydroxy-substituted derivatives and linear-chain analogs. Data is synthesized from evidence on molecular weights, substituent types, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Substituent Position CAS Number Key Properties
This compound C₁₉H₃₈O₃ 314.51 (calculated) Methoxy 3 Not available Lower polarity than hydroxyl analogs; potential for enhanced thermal stability.
Methyl 3-hydroxytetradecanoate C₁₅H₃₀O₃ 258.40 Hydroxy 3 104871-97-8 Higher polarity; likely soluble in polar solvents.
Methyl 3-hydroxydecanoate C₁₁H₂₂O₃ 202.29 Hydroxy 3 56618-58-7 Short-chain hydroxy ester; used in biopolymer synthesis.
Methyl 3-hydroxydodecanoate C₁₃H₂₆O₃ 230.34 Hydroxy 3 72864-23-4 Non-hazardous per safety data; used in specialty chemicals .
Methyl palmitate (linear analog) C₁₇H₃₄O₂ 270.45 None - 124-10-7 Common biodiesel component; high melting point (~28°C).
Methyl trans-13-octadecenoate C₁₉H₃₆O₂ 296.49 Unsaturated (trans) 13 Not available Unsaturation reduces melting point; used in lubricants and biofuels.

Key Structural and Functional Differences:

  • Substituent Effects: The methoxy group in this compound reduces hydrogen-bonding capacity compared to hydroxylated analogs (e.g., Methyl 3-hydroxydodecanoate), likely lowering water solubility but improving compatibility with nonpolar matrices .
  • Chain Length: Longer carbon chains (e.g., C18 in this compound vs. C14 in Methyl 3-hydroxytetradecanoate) increase molecular weight and hydrophobicity, influencing applications in coatings or plasticizers.
  • Reactivity : Hydroxy-substituted esters are prone to oxidation or esterification reactions, whereas methoxy groups offer greater chemical inertness .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing methyl 3-methoxyoctadecanoate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves esterification of 3-methoxyoctadecanoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Optimize reaction temperature (70–90°C) and molar ratios (1:5 acid-to-methanol) to enhance yield. Monitor progress via thin-layer chromatography (TLC) or FT-IR for ester bond confirmation. Post-synthesis, purify via fractional distillation or silica gel chromatography to isolate the product from unreacted starting materials .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • GC-MS : Use a polar capillary column (e.g., DB-WAX) with temperature programming (50–250°C) to confirm molecular weight and fragmentation patterns.
  • ¹H/¹³C NMR : Assign methoxy (-OCH₃) protons at δ 3.3–3.5 ppm and ester carbonyl (C=O) at δ 170–175 ppm. Compare with spectral libraries of structurally analogous esters (e.g., methyl tetradecanoate) .
  • Elemental Analysis : Validate purity by matching experimental C/H/O ratios to theoretical values (C₂₀H₄₀O₃) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-approved respirators if aerosolization is possible .
  • Ventilation : Conduct reactions in fume hoods with local exhaust systems to minimize inhalation exposure .
  • Spill Management : Absorb small spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for experimental reproducibility?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with a refractive index detector and C18 column (acetonitrile/water mobile phase). Acceptable purity for kinetic studies is ≥95% (area normalization). For sensitive applications (e.g., isotopic labeling), aim for ≥99% via recrystallization in hexane/ethyl acetate .

Advanced Research Questions

Q. How does this compound behave under extreme thermal or oxidative conditions, and what decomposition products form?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) at 10°C/min under nitrogen/air atmospheres. Expect decomposition above 200°C, releasing carbon oxides and methoxy-containing fragments. Identify degradation products via GC-MS or pyrolysis-GC. Avoid storage near strong oxidizers (e.g., peroxides) to prevent autocatalytic decomposition .

Q. What strategies resolve contradictions in thermodynamic data (e.g., enthalpy of vaporization) reported for methyl-substituted esters?

  • Methodological Answer : Cross-validate data using multiple techniques:

  • Static Calorimetry : Measure ΔvapH° at reduced pressure (0.01–1 bar) for high-purity samples.
  • Comparative Analysis : Align results with structurally similar esters (e.g., methyl tetradecanoate ΔvapH° = 79.8 kJ/mol at 350K) to identify outliers .
  • Uncertainty Quantification : Apply error margins (e.g., ±0.8 kJ/mol) from NIST-recommended protocols to assess reliability .

Q. How can researchers optimize experimental designs to mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in-line FT-IR to monitor reaction progress in real time.
  • Design of Experiments (DoE) : Vary catalysts (e.g., p-toluenesulfonic acid vs. enzyme-based), temperatures, and solvent systems (e.g., toluene vs. THF) to identify robust conditions.
  • Statistical Control : Use ANOVA to isolate critical factors (e.g., stirring rate, moisture content) affecting yield .

Q. What advanced techniques elucidate the phase behavior of this compound in mixed solvent systems?

  • Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Determine melting (Tₘ) and crystallization points in binary solvents (e.g., ethanol/water).
  • Small-Angle X-ray Scattering (SAXS) : Analyze self-assembly in nonpolar solvents to identify micellar or lamellar structures.
  • Cloud Point Titration : Measure solubility limits using turbidimetry to map phase diagrams .

Notes on Data Reliability

  • Conflicting Data : Discrepancies in thermodynamic properties (e.g., Tₘ values) may arise from impurities or calibration errors. Cross-reference NIST data and peer-reviewed studies for validation .
  • Expert Judgment : For novel applications (e.g., lipid nanoparticles), prioritize hazard assessments based on analog compounds (e.g., methyl hydroxydodecanoate) when direct data is lacking .

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